N-benzyl-6-methylpyrazin-2-amine
Description
N-Benzyl-6-methylpyrazin-2-amine is a pyrazine derivative characterized by a methyl group at position 6 of the pyrazine ring and a benzylamine substituent at position 2. Pyrazines are heterocyclic aromatic compounds known for their electron-deficient nature, making them versatile in drug design, particularly in kinase inhibition or antimicrobial agents . The benzyl group enhances lipophilicity, which may improve membrane permeability, while the methyl substituent could influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-benzyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-7-13-9-12(15-10)14-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15) |
InChI Key |
LUPOLTFKSFXOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methylpyrazin-2-amine can be achieved through several methods. One common approach involves the N-alkylation of 6-methylpyrazin-2-amine with benzyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Another method involves the reductive amination of 6-methylpyrazin-2-amine with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the N-alkylation process . Additionally, solvent-free ball milling techniques have been explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate
Major Products
The major products formed from these reactions include pyrazine N-oxides, reduced amine derivatives, and various substituted pyrazines .
Scientific Research Applications
N-benzyl-6-methylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups . It may also inhibit or activate specific enzymes, leading to changes in biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-benzyl-6-methylpyrazin-2-amine with four related pyrazine derivatives, highlighting key structural and functional differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
